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Compound of Interest

Compound Name: Amthamine

Cat. No.: B1667264

For researchers, scientists, and drug development professionals, Amthamine stands out as a
potent and selective experimental compound for investigating the histamine H2 receptor
system. This guide provides a comprehensive comparison of Amthamine with other key
research compounds, supported by experimental data to inform compound selection and
experimental design.

Amthamine, chemically known as 2-amino-5-(2-aminoethyl)-4-methylthiazole, is a highly
selective agonist for the histamine H2 receptor.[1][2] Its utility in research stems from its ability
to potently stimulate H2 receptors with minimal off-target effects at H1 and H3 receptors,
making it a valuable tool for elucidating the physiological and pathological roles of the H2
receptor.[1][2] This guide will delve into the comparative pharmacology of Amthamine,
presenting its binding affinity and functional potency alongside other critical research
compounds such as the endogenous ligand histamine and other synthetic agonists like
dimaprit and impromidine.

Comparative Binding Affinity at Histamine
Receptors

The selectivity of a research compound is paramount for accurate and reproducible
experimental results. The following table summarizes the binding affinities (Ki) of Amthamine
and other relevant compounds at the four subtypes of histamine receptors. Lower Ki values
indicate a higher binding affinity.
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H1 Receptor Ki H2 Receptor Ki H3 Receptor Ki H4 Receptor Ki

Compound

(nM) (nM) (nM) (nM)
Amthamine >10,000 63.1 >10,000 7,943
Histamine 250 31.6 4.7 3.8
Dimaprit >10,000 158.5 >10,000 >10,000
Impromidine >10,000 7.9 25.1 26.9

Data compiled from multiple sources.

As the data illustrates, Amthamine exhibits a clear preference for the H2 receptor, with
significantly weaker affinity for H1, H3, and H4 receptors. This high selectivity contrasts with the
endogenous ligand, histamine, which binds with high affinity to all four receptor subtypes, and
impromidine, which shows considerable affinity for H3 and H4 receptors in addition to H2.
Dimaprit also demonstrates H2 selectivity, though with a lower affinity compared to
Amthamine.

Functional Potency and Efficacy

Beyond binding, the functional consequence of receptor activation is a critical parameter. The
following table compares the potency (EC50 or pD2) and efficacy of Amthamine and its
counterparts in various functional assays. A lower EC50 or a higher pD2 value signifies greater

potency.
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BENGHE

TissuelCell Potency .
Compound Assay . Efficacy
Line (EC50/pD2)
] Gastric Acid Rat isolated )
Amthamine ) ] 18.9 uM (EC50) Full Agonist
Secretion gastric fundus
Amthamine Inotropy Guinea-pig atria 6.72 (pD2) Full Agonist
Amthamine Inotropy Human atrium 5.38 (pD2) Full Agonist
Histamine Inotropy Guinea-pig atria ~6.7 (pD2) Full Agonist
Dimaprit Inotropy Guinea-pig atria ~5.7 (pD2) Full Agonist
Impromidine Inotropy Human heart - Partial Agonist

Data compiled from multiple sources.[1]

In functional assays, Amthamine consistently demonstrates its role as a full agonist at the H2
receptor, with potency comparable to or slightly higher than histamine in some preparations.
For instance, in stimulating gastric acid secretion and increasing cardiac contractility,
Amthamine is significantly more potent than dimaprit. Notably, while impromidine is a potent
H2 agonist, it acts as a partial agonist in the human heart, meaning it cannot elicit the same
maximal response as a full agonist like Amthamine.

Histamine H2 Receptor Signhaling Pathway

Activation of the histamine H2 receptor by an agonist like Amthamine initiates a well-defined
intracellular signaling cascade. The H2 receptor is a G-protein coupled receptor (GPCR) that
primarily couples to the Gs alpha subunit. This interaction triggers a series of events
culminating in a physiological response.
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Caption: Histamine H2 Receptor Signaling Pathway.

Experimental Protocols
Competitive Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific
receptor. It involves the competition between a radiolabeled ligand and an unlabeled test

compound for binding to the receptor.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b1667264?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667264?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

1. Receptor Preparation
(e.g., cell membranes expressing H2R)

i

3. Separation
(Rapid filtration to separate bound from free radioligand)

.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Amthamine: A Comparative Review of a Selective
Histamine H2 Receptor Agonist]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1667264+#literature-review-comparing-amthamine-to-
other-research-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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